molecular formula C19H18N2O4 B2431604 N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide CAS No. 2034344-33-5

N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide

Cat. No.: B2431604
CAS No.: 2034344-33-5
M. Wt: 338.363
InChI Key: SKGAGOFTIDIHIR-UHFFFAOYSA-N
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Description

“N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide” is a chemical compound. It belongs to the class of organic compounds known as aralkylamines . These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .

Scientific Research Applications

Organic Synthesis and Catalysis

One study focused on the nucleophilic addition to 3-substituted pyridinium salts, a methodology applied to the enantioselective syntheses of substance P antagonists, demonstrating the compound's relevance in the synthesis of biologically active molecules (Lemire et al., 2004). This highlights the compound's potential in the development of new pharmacological agents.

Furan Derivatives in Heterocyclic Chemistry

Research into the transformations of tertiary N-furfurylamides under acidic conditions provides insight into using furan compounds for synthesizing annelated heterocyclic systems. This work underlines the significance of furan derivatives as versatile building blocks in heterocyclic compound chemistry, pertinent to the structural framework of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dimethoxybenzamide (Stroganova et al., 2009).

Biological Activity and Coordination Chemistry

A study on the effect of metal ions of hydrazone complexes on interaction with nucleic acids, bovine serum albumin, and antioxidant properties illustrates the biological relevance of compounds structurally related to this compound. This research points to the potential biomedical applications of such compounds, including their roles in modulating biological molecules and processes (Sathyadevi et al., 2012).

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-16-8-3-7-14(18(16)24-2)19(22)21-12-13-6-4-10-20-17(13)15-9-5-11-25-15/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGAGOFTIDIHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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